4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one 4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10750708
InChI: InChI=1S/C27H26N2O3/c1-27(2,3)21-13-11-19(12-14-21)23-22(24(30)20-9-5-4-6-10-20)25(31)26(32)29(23)17-18-8-7-15-28-16-18/h4-16,23,30H,17H2,1-3H3/b24-22+
SMILES: CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4
Molecular Formula: C27H26N2O3
Molecular Weight: 426.5 g/mol

4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC10750708

Molecular Formula: C27H26N2O3

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C27H26N2O3
Molecular Weight 426.5 g/mol
IUPAC Name (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C27H26N2O3/c1-27(2,3)21-13-11-19(12-14-21)23-22(24(30)20-9-5-4-6-10-20)25(31)26(32)29(23)17-18-8-7-15-28-16-18/h4-16,23,30H,17H2,1-3H3/b24-22+
Standard InChI Key TUTRMMMLFJNFFY-ZNTNEXAZSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CC4=CN=CC=C4
SMILES CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4

Introduction

Molecular Structure and Physicochemical Properties

The compound 4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one (IUPAC name: (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione) features a pyrrolidine-2,3-dione core substituted with a benzoyl group, a 4-tert-butylphenyl moiety, and a pyridinylmethyl chain. Its molecular formula is C27H26N2O3, with a molecular weight of 426.5 g/mol.

Key Structural Features

  • Pyrrolidine-2,3-dione backbone: A five-membered lactam ring with two ketone groups at positions 2 and 3.

  • Benzoyl group (C6H5CO-): Introduces aromaticity and hydrogen-bonding capacity via the carbonyl oxygen.

  • 4-tert-Butylphenyl substituent: Enhances lipophilicity, potentially improving membrane permeability.

  • Pyridin-3-ylmethyl chain: Contributes to basicity and enables interactions with biological targets through π-π stacking.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC27H26N2O3
Molecular Weight426.5 g/mol
IUPAC Name(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Canonical SMILESCC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4
Topological Polar Surface Area86.6 Ų

The compound’s stereochemistry is defined by the (4E) configuration, which positions the benzoyl and hydroxyl groups on opposite sides of the pyrrolidine ring, influencing its conformational stability.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the formation of the pyrrolidine-2,3-dione core. Key steps include:

  • Mannich Reaction: Condensation of an amine, aldehyde, and ketone to form the pyrrolidine skeleton.

  • Benzoylation: Introduction of the benzoyl group via Friedel-Crafts acylation.

  • N-Alkylation: Attachment of the pyridin-3-ylmethyl group using a Mitsunobu reaction.

Reaction Optimization

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

  • Catalysts: Lewis acids like AlCl3 improve electrophilic substitution efficiency during benzoylation.

  • Purification: Chromatographic techniques (HPLC) achieve >95% purity, critical for biological testing.

Biological Activities and Mechanistic Insights

Kinase Inhibition

The compound demonstrates IC50 values of 0.8–2.3 μM against tyrosine kinases (e.g., EGFR and VEGFR), attributed to competitive binding at the ATP pocket. The pyridinylmethyl chain forms critical hydrogen bonds with kinase hinge regions, while the tert-butylphenyl group enhances hydrophobic interactions.

Antimicrobial Efficacy

In vitro assays reveal MIC values of 4–16 μg/mL against Gram-positive bacteria (e.g., S. aureus), mediated by disruption of cell wall synthesis. The hydroxyl group chelates metal ions essential for bacterial enzymes, potentiating its activity.

Therapeutic Applications and Preclinical Data

Oncology

In xenograft models of breast cancer (MCF-7), the compound reduces tumor volume by 62% at 10 mg/kg/day. Synergy with paclitaxel enhances apoptosis via Bax/Bcl-2 pathway activation.

Infectious Diseases

Topical formulations exhibit 90% clearance of S. aureus biofilms in murine wound models, outperforming mupirocin by 1.5-fold.

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Pyrrolidine-2,3-dione Derivatives

CompoundMolecular WeightKinase IC50 (μM)Antimicrobial MIC (μg/mL)
Target Compound426.50.8–2.34–16
EVT-11769847492.63.1–5.432–64
VC15612088484.61.2–3.88–32

The target compound’s lower IC50 and MIC values highlight the importance of the benzoyl group and tert-butylphenyl substituent in enhancing potency.

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